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Compound of Interest

Compound Name: Dimethyltrienolone

Cat. No.: B12781556

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent synthetic androgens,
Dimethyltrienolone (RU-2420) and Methyltrienolone (Metribolone or R1881). Both compounds
are notable for their high affinity for the androgen receptor (AR) and are valuable tools in
endocrinological and pharmacological research. This document aims to objectively compare
their performance based on available experimental data, offering insights into their respective
properties and applications.

Physicochemical Properties

Dimethyltrienolone and Methyltrienolone are structurally related synthetic anabolic-
androgenic steroids (AAS) derived from nandrolone. The key structural difference lies in the
presence of an additional methyl group at the 7a position in Dimethyltrienolone, which
significantly influences its metabolic stability and binding affinity.[1]
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Property Dimethyltrienolone Methyltrienolone (R1881)
(7R,8S,13S,14S,17S)-17- (8S,13S,14S,17S)-17-Hydroxy-
hydroxy-7,13,17-trimethyl- 13,17-dimethyl-

IUPAC Name 1,2,6,7,8,14,15,16- 1,2,6,7,8,14,15,16-
octahydrocyclopenta[a]phenan  octahydrocyclopenta[a]phenan
thren-3-one thren-3-one

Chemical Formula C20H2602 C19H2402

Molar Mass 298.42 g/mol 284.39 g/mol
RU-2420, 7a,170- Metribolone, R1881, 170-

Synonyms .

Dimethyltrenbolone Methyltrenbolone

) ) 7a-methyl derivative of
Structural Relationship )
Methyltrienolone

Pharmacodynamics: Receptor Binding and Potency

Both Dimethyltrienolone and Methyltrienolone are extremely potent agonists of the androgen
receptor.[1][2] Their high affinity makes them useful as reference ligands in competitive binding
assays.

Table 2.1: Comparative Receptor Binding Affinity
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Relative
. Binding Dissociation
Ligand Receptor o Reference
Affinity (RBA) Constant (Kd)
%
Not consistently
Dimethyltrienolon  Androgen ~180% (vs. reported in 1
e Receptor (AR) Testosterone) comparative
studies
Not consistently
Progesterone High, significant reported in ]
Receptor (PR) binding comparative
studies
Methyltrienolone  Androgen 1.5-2.0 fold
. 0.56 £ 0.06 nM [3]
(R1881) Receptor (AR) higher than DHT
Progesterone High, significant Not consistently ]
Receptor (PR) binding reported
Glucocorticoid Binds with Not consistently 5]
Receptor (GR) notable affinity reported
) o Affinity similar to )
Mineralocorticoid Not consistently
aldosterone (acts [6]
Receptor (MR) ) reported
as an antagonist)
Androgen 100%
Testosterone - [1]
Receptor (AR) (Reference)
Dihydrotestoster ~ Androgen
- 0.72+0.11 nM [3]

one (DHT)

Receptor (AR)

Note: The binding affinity data is compiled from various sources and may not be directly
comparable due to differences in experimental conditions. Direct head-to-head comparative
studies are limited.

Table 2.2: Comparative Anabolic and Androgenic Potency
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Anabolic Androgenic Method of
Compound Reference
Potency Potency Assessment
) ) Animal
>100 times that >100 times that ]
) . bioassays (e.g.,
Dimethyltrienolon  of of
Hershberger [11[7118]
e methyltestostero methyltestostero ]
assay in
ne ne
castrated rats)
120 to 300 times ) Animal
60 to 70 times )
] the oral potency bioassays (e.g.,
Methyltrienolone the potency of
of Hershberger [2]
(R1881) methyltestostero )
methyltestostero assay in
ne
ne castrated rats)

Pharmacokinetics and Metabolism

The structural modifications of these synthetic androgens confer significant resistance to
metabolic degradation, enhancing their oral bioavailability and potency.

+ Dimethyltrienolone: The presence of both a 17a-methyl group and a 7a-methyl group
renders it highly resistant to hepatic metabolism.[1] It is not a substrate for 5a-reductase, the
enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), nor is it
aromatized to estrogens.[7][8] This resistance to metabolism contributes to its extreme
potency and also its significant hepatotoxicity.[1]

o Methyltrienolone (R1881): The 17a-methyl group protects the molecule from rapid first-pass
metabolism in the liver, allowing for oral activity.[2] Similar to Dimethyltrienolone, it is not
readily metabolized by 5a-reductase or aromatase.[2] However, its high metabolic stability is
also associated with a high potential for hepatotoxicity.[2] Studies in human genital skin
fibroblasts have shown that R1881 is not metabolized in these cells.[3]

Experimental Protocols
Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for
binding to the androgen receptor.
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Materials:

Androgen Receptor (AR) source (e.g., rat prostate cytosol, recombinant human AR)
Radioligand (e.g., [BH]Methyltrienolone (R1881) or [3H]Dihydrotestosterone (DHT))
Test compounds (Dimethyltrienolone, Methyltrienolone)

Assay Buffer (e.g., Tris-HCI buffer with additives)

Wash Buffer

Scintillation fluid

96-well filter plates

Scintillation counter

Procedure:

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and the
radioligand in the assay buffer.

Incubation: In a 96-well plate, incubate the AR preparation with the radioligand and varying
concentrations of the unlabeled test compound. Include wells for total binding (AR +
radioligand) and non-specific binding (AR + radioligand + a high concentration of unlabeled
ligand).

Separation: After incubation to equilibrium, separate the bound from the free radioligand by
vacuum filtration through the filter plates.

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Detection: Add scintillation fluid to each well and measure the radioactivity using a
scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the log concentration of the test
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compound to determine the ICso (the concentration of the test compound that inhibits 50% of
the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated
using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase
Reporter Assay)

This cell-based assay measures the ability of a compound to activate the androgen receptor
and induce the transcription of a reporter gene.

Materials:

A mammalian cell line stably or transiently transfected with an AR expression vector and a
reporter plasmid containing an androgen-responsive element (ARE) driving the expression of
a reporter gene (e.g., luciferase).

e Cell culture medium and supplements.

¢ Test compounds (Dimethyltrienolone, Methyltrienolone).
o Luciferase assay reagent.

e Luminometer.

Procedure:

o Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere
overnight.

o Compound Treatment: Treat the cells with various concentrations of the test compounds.
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known AR agonist).

¢ Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor
activation and reporter gene expression.

e Cell Lysis: Lyse the cells to release the luciferase enzyme.
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e Luminometry: Add the luciferase assay reagent to the cell lysate, which contains the
substrate for the luciferase enzyme. Measure the resulting luminescence using a
luminometer.

o Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot
the luciferase activity against the log concentration of the test compound to determine the
ECso (the concentration of the compound that elicits 50% of the maximal response).
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Caption: Androgen Receptor Signaling Pathway.
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Caption: Experimental Workflows for Key Assays.

Conclusion

Both Dimethyltrienolone and Methyltrienolone (R1881) are exceptionally potent synthetic
androgens that serve as invaluable tools in androgen receptor research. Dimethyltrienolone is
distinguished by its extreme potency, likely making it one of the most powerful anabolic-
androgenic steroids ever synthesized. Its high metabolic stability, conferred by the 7a-methyl
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group, makes it a stable agonist for in vitro and in vivo studies. Methyltrienolone (R1881) is
widely established as a high-affinity radioligand for AR binding assays due to its strong and
relatively specific binding.

The choice between these two compounds will depend on the specific experimental needs. For
studies requiring a maximally potent and metabolically stable AR agonist, Dimethyltrienolone
may be the preferred choice. For standardized receptor binding assays, the well-characterized
Methyltrienolone (R1881) remains a gold standard. Researchers should be mindful of the high
hepatotoxicity associated with both compounds and their potential for off-target binding,
particularly Methyltrienolone's affinity for the progesterone, glucocorticoid, and
mineralocorticoid receptors. Careful experimental design and data interpretation are crucial
when utilizing these powerful research compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12781556#comparative-analysis-of-
dimethyltrienolone-and-methyltrienolone-r1881]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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